molecular formula C18H24N2O5 B11052595 ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-3-carboxylate

ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-3-carboxylate

Cat. No. B11052595
M. Wt: 348.4 g/mol
InChI Key: KGARRLVCJFFBLD-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule with a fascinating structure. Let’s break it down:

    Name: Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-3-carboxylate

    Molecular Formula: CHNO

    Average Mass: 348.394 Da

    Monoisotopic Mass: 348.168518 Da

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the Fischer indole synthesis , which can yield tricyclic indoles. For example, the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) in methanol produces the desired indole .

Industrial Production: While specific industrial methods for this compound are not widely documented, researchers often explore variations of the Fischer indole synthesis or other strategies to scale up production.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.

    Reduction: Reduction reactions could yield reduced derivatives.

    Substitution: Substitution reactions at different positions on the indole ring are possible.

Common Reagents and Conditions:

    MsOH (methanesulfonic acid): Used in the Fischer indole synthesis.

    Phenylhydrazine hydrochloride: Reacts with the cyclohexanone precursor.

Major Products: The major product is the tricyclic indole formed during the Fischer indole synthesis .

Scientific Research Applications

This compound has diverse applications:

    Medicine: It may exhibit biological activity against cancer cells and microbes.

    Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.

    Industry: Its potential as a pharmaceutical intermediate or fine chemical is of interest.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.

properties

Molecular Formula

C18H24N2O5

Molecular Weight

348.4 g/mol

IUPAC Name

ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1-(2-methoxy-2-oxoethyl)-2-methylindole-3-carboxylate

InChI

InChI=1S/C18H24N2O5/c1-6-25-18(23)16-11(2)20(10-15(22)24-5)13-7-8-14(21)12(17(13)16)9-19(3)4/h7-8,21H,6,9-10H2,1-5H3

InChI Key

KGARRLVCJFFBLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)O)CN(C)C)CC(=O)OC)C

Origin of Product

United States

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